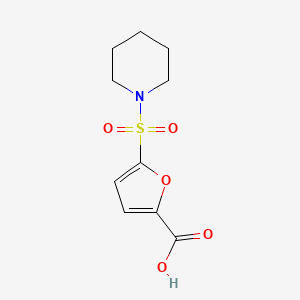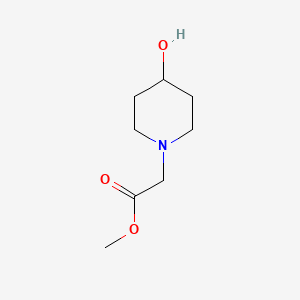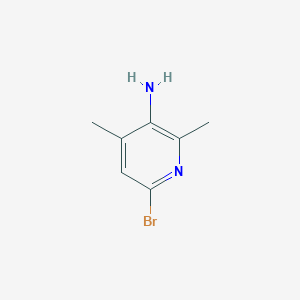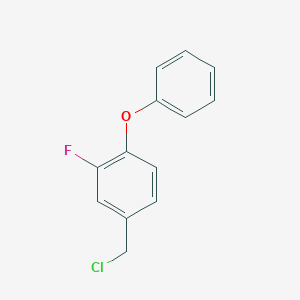![molecular formula C12H12BrN3 B1517292 5-溴-N-[2-(吡啶-2-基)乙基]吡啶-2-胺 CAS No. 1041604-47-0](/img/structure/B1517292.png)
5-溴-N-[2-(吡啶-2-基)乙基]吡啶-2-胺
描述
5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a bromine atom at the 5-position of the pyridine ring, an ethyl group attached to the nitrogen atom, and a pyridin-2-yl group at the 2-position of the ethyl chain.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with boronic acids or boronic esters in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient for forming carbon-carbon bonds.
Chemodivergent Synthesis: This approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines[_{{{CITATION{{{3{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The reaction can be performed in toluene or ethyl acetate, with or without metal catalysts[{{{CITATION{{{_3{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.
Substitution: Substitution reactions at the bromine position can lead to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including pyridine-N-oxide.
Reduction Products: Hydrogenated derivatives, such as 5-bromo-2-(pyridin-2-yl)ethylamine.
Substitution Products: Substituted pyridines with different functional groups at the bromine position.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological studies or pharmaceutical applications. The compound may interact with enzymes, receptors, or other biomolecules to elicit its effects.
相似化合物的比较
5-bromo-2-(pyrrolidin-1-yl)pyridine: This compound has a similar structure but with a pyrrolidin-1-yl group instead of the pyridin-2-yl group.
5-bromo-2-methylpyridin-3-amine: This compound has a methyl group at the 2-position instead of the ethyl group.
Uniqueness: 5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and biological interactions that are distinct from those of similar compounds.
属性
IUPAC Name |
5-bromo-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-10-4-5-12(16-9-10)15-8-6-11-3-1-2-7-14-11/h1-5,7,9H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDQDQHXCBPKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


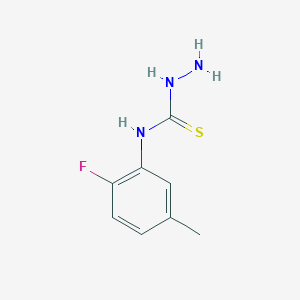
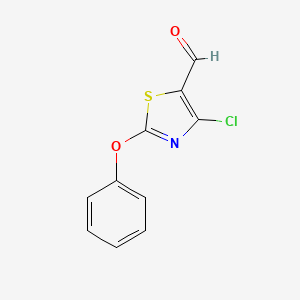
![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)
![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)
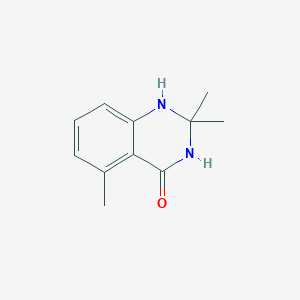
![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)
